molecular formula C15H20O3 B12370956 (4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one

(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one

Cat. No.: B12370956
M. Wt: 248.32 g/mol
InChI Key: XJUHTEFWFCFCBI-DMKYHSDQSA-N
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Description

(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[721]dodeca-1(12),5-dien-11-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Functional group modifications:

    Oxidation and reduction: These steps are crucial for achieving the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Green chemistry principles: Implementing environmentally friendly solvents and reagents.

    Continuous flow synthesis: Enhancing scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the oxidation state of the functional groups.

    Substitution: Functional groups can be substituted with other groups to create derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one has several scientific research applications:

    Medicinal chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic synthesis: It serves as a building block for synthesizing more complex molecules.

    Biological studies: It is used to investigate biological pathways and mechanisms due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of (4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one: This compound is unique due to its specific functional groups and bicyclic structure.

    Other bicyclic compounds: Such as camphor and borneol, which have different functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one

InChI

InChI=1S/C15H20O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,8,12-14,16H,1,5-7H2,2-3H3/b10-4+/t12-,13+,14-/m1/s1

InChI Key

XJUHTEFWFCFCBI-DMKYHSDQSA-N

Isomeric SMILES

C/C/1=C\C[C@@H]([C@H]2C=C(CC[C@@H]1O)C(=O)O2)C(=C)C

Canonical SMILES

CC1=CCC(C2C=C(CCC1O)C(=O)O2)C(=C)C

Origin of Product

United States

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